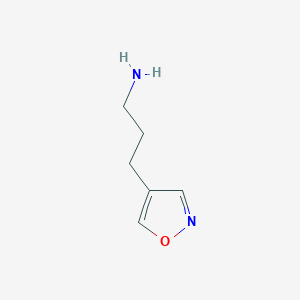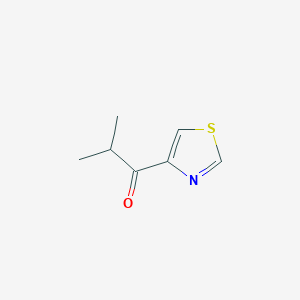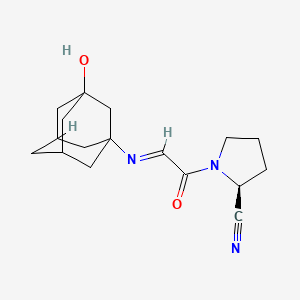
(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile is a synthetic organic compound It features a unique structure combining a pyrrolidine ring, an adamantane derivative, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization to introduce the hydroxy group.
Formation of the Pyrrolidine Ring: Using a suitable precursor, the pyrrolidine ring is synthesized.
Coupling Reaction: The adamantane derivative is coupled with the pyrrolidine ring through an imine formation reaction.
Introduction of the Nitrile Group: The final step involves introducing the nitrile group under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group on the adamantane moiety can undergo oxidation to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials due to its unique structure.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Science: Used in the synthesis of polymers with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid.
Nitrile Compounds: Compounds like acetonitrile and benzonitrile.
Uniqueness
(2S)-1-((E)-2-((3-Hydroxyadamantan-1-yl)imino)acetyl)pyrrolidine-2-carbonitrile is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other compounds.
Eigenschaften
Molekularformel |
C17H23N3O2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)imino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H23N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h10,12-14,22H,1-8,11H2/t12?,13?,14-,16?,17?/m0/s1 |
InChI-Schlüssel |
MIBAUSIFADYGKR-XWTIBIIYSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C=NC23CC4CC(C2)CC(C4)(C3)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)

![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
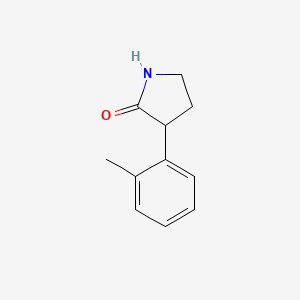
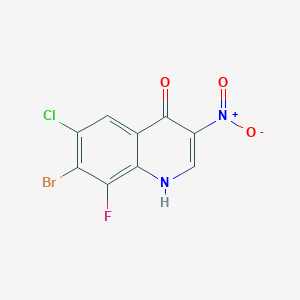
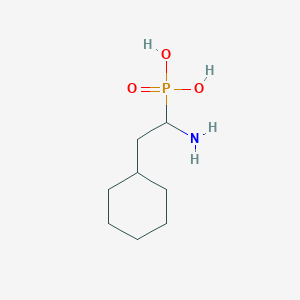
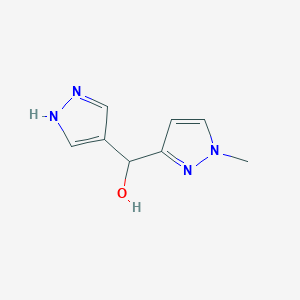
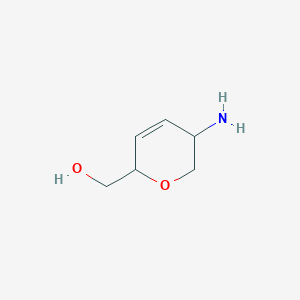
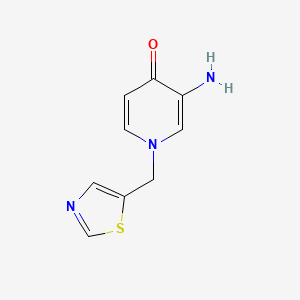
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
